Cas no 1783972-56-4 (4(1H)-Pyrimidinone, 6-(aminomethyl)-2,3-dihydro-2-thioxo-)

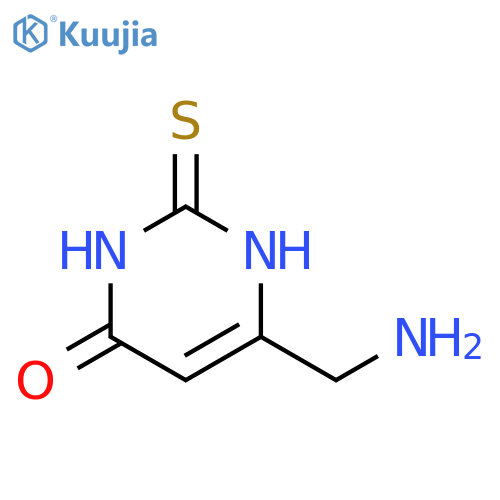

1783972-56-4 structure

商品名:4(1H)-Pyrimidinone, 6-(aminomethyl)-2,3-dihydro-2-thioxo-

CAS番号:1783972-56-4

MF:C5H7N3OS

メガワット:157.193578958511

MDL:MFCD29991331

CID:5245538

PubChem ID:82415923

4(1H)-Pyrimidinone, 6-(aminomethyl)-2,3-dihydro-2-thioxo- 化学的及び物理的性質

名前と識別子

-

- 4(1H)-Pyrimidinone, 6-(aminomethyl)-2,3-dihydro-2-thioxo-

-

- MDL: MFCD29991331

- インチ: 1S/C5H7N3OS/c6-2-3-1-4(9)8-5(10)7-3/h1H,2,6H2,(H2,7,8,9,10)

- InChIKey: XZQWRLACBKLFTH-UHFFFAOYSA-N

- ほほえんだ: C1(=S)NC(CN)=CC(=O)N1

4(1H)-Pyrimidinone, 6-(aminomethyl)-2,3-dihydro-2-thioxo- 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-261312-0.25g |

6-(aminomethyl)-2-sulfanyl-3,4-dihydropyrimidin-4-one |

1783972-56-4 | 95% | 0.25g |

$485.0 | 2024-06-18 | |

| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01060712-5g |

6-(Aminomethyl)-2-sulfanyl-3,4-dihydropyrimidin-4-one |

1783972-56-4 | 95% | 5g |

¥8505.0 | 2023-04-07 | |

| Enamine | EN300-261312-0.5g |

6-(aminomethyl)-2-sulfanyl-3,4-dihydropyrimidin-4-one |

1783972-56-4 | 95% | 0.5g |

$507.0 | 2024-06-18 | |

| Enamine | EN300-261312-0.1g |

6-(aminomethyl)-2-sulfanyl-3,4-dihydropyrimidin-4-one |

1783972-56-4 | 95% | 0.1g |

$464.0 | 2024-06-18 | |

| Ambeed | A1083386-5g |

6-(Aminomethyl)-2-sulfanyl-3,4-dihydropyrimidin-4-one |

1783972-56-4 | 95% | 5g |

$1239.0 | 2024-07-29 | |

| Enamine | EN300-261312-1g |

6-(aminomethyl)-2-sulfanyl-3,4-dihydropyrimidin-4-one |

1783972-56-4 | 1g |

$528.0 | 2023-09-14 | ||

| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01060712-1g |

6-(Aminomethyl)-2-sulfanyl-3,4-dihydropyrimidin-4-one |

1783972-56-4 | 95% | 1g |

¥2933.0 | 2023-04-07 | |

| Ambeed | A1083386-1g |

6-(Aminomethyl)-2-sulfanyl-3,4-dihydropyrimidin-4-one |

1783972-56-4 | 95% | 1g |

$427.0 | 2024-07-29 | |

| Enamine | EN300-261312-1.0g |

6-(aminomethyl)-2-sulfanyl-3,4-dihydropyrimidin-4-one |

1783972-56-4 | 95% | 1.0g |

$528.0 | 2024-06-18 | |

| Enamine | EN300-261312-10g |

6-(aminomethyl)-2-sulfanyl-3,4-dihydropyrimidin-4-one |

1783972-56-4 | 10g |

$2269.0 | 2023-09-14 |

4(1H)-Pyrimidinone, 6-(aminomethyl)-2,3-dihydro-2-thioxo- 関連文献

-

Eugene P. Petrov,Rafayel Petrosyan,Petra Schwille Soft Matter, 2012,8, 7552-7555

-

Ibrar Ayub,Dangsheng Su,Marc Willinger,Alexey Kharlamov,Leonid Ushkalov,Valery A. Zazhigalov,Nataly Kirillova,Robert Schlögl Phys. Chem. Chem. Phys., 2003,5, 970-978

-

Ruth H. Howard,Carlos Alonso-Moreno,Lewis M. Broomfield,David L. Hughes,Joseph A. Wright,Manfred Bochmann Dalton Trans., 2009, 8667-8682

-

Ling Liu,Dirk J. Broer,Patrick R. Onck Soft Matter, 2019,15, 8040-8050

1783972-56-4 (4(1H)-Pyrimidinone, 6-(aminomethyl)-2,3-dihydro-2-thioxo-) 関連製品

- 2160799-28-8((4,4-Dimethyloxolan-2-yl)methanethiol)

- 1369896-27-4(3-bromo-5-(tert-butoxy)aniline)

- 1214349-99-1(2-Chloro-5-fluoro-3-(3-fluorophenyl)pyridine)

- 896300-17-7(8-(3-chloro-4-methoxyphenyl)-3-ethyl-1-methyl-7-phenyl-1H,2H,3H,4H,8H-imidazo1,2-gpurine-2,4-dione)

- 2411280-16-3(1-{4-[(Oxiran-2-yl)methoxy]phenyl}pyrrolidine)

- 1657033-41-4(3-cyclopropyl-4,5,6,7-tetrahydro-1H-pyrazolo4,3-cpyridine hydrochloride)

- 925554-11-6(2,6-Dimethyl-4-[(2-phenylethenyl)sulfonyl]morpholine)

- 92407-84-6(1-(2-Chlorobenzyl)-2-methyl-1H-indole-3-carbaldehyde)

- 99094-20-9(4,4'-(1,2-Diphenyl-1,2-ethenediyl)dianiline)

- 1207625-64-6([cis-4-methoxycyclohexyl]methanol)

推奨される供給者

Amadis Chemical Company Limited

(CAS:1783972-56-4)4(1H)-Pyrimidinone, 6-(aminomethyl)-2,3-dihydro-2-thioxo-

清らかである:99%/99%

はかる:1g/5g

価格 ($):384.0/1115.0